molecular formula C19H21NO6 B3014904 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid CAS No. 303796-46-5

3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid

Cat. No.: B3014904
CAS No.: 303796-46-5
M. Wt: 359.378
InChI Key: MUZUXRFKLNSQTA-UHFFFAOYSA-N
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Description

Research Applications and Value 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates a 3,4,5-trimethoxyphenyl group, a moiety extensively studied for its role in inhibiting tubulin polymerization, a key mechanism of action for several anticancer agents . This structural feature is shared with combretastatin A-4 (CA-4) and its analogues, which are known to bind to the colchicine site on tubulin, disrupting microtubule assembly and leading to apoptosis in cancer cells . The design of this compound, which links the trimethoxyphenyl unit to a phenylalanine derivative via an amide bond, suggests its potential as a building block for developing novel tubulin-targeting therapeutics. Usage and Handling Notes This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-24-15-10-13(11-16(25-2)17(15)26-3)18(21)20-14(19(22)23)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZUXRFKLNSQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

(E)-3-(3,4,5-Trimethoxybenzoyl)acrylic acid (C₁₃H₁₄O₆): Differs in the absence of the phenylalanine backbone, replaced by an acrylic acid chain. Applications: Intermediate in polymer chemistry or photoactive materials.

3,4,5-Trimethoxycinnamic acid (C₁₂H₁₄O₅): Features a cinnamic acid scaffold instead of propanoic acid. The absence of the amino linkage reduces hydrogen-bonding capacity, impacting solubility and bioavailability .

Amino Acid Backbone Modifications

(S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate (C₁₇H₁₈Cl₃NO₅·H₂O): Replaces the trimethoxybenzoyl group with a trichloro-dioxoheptenyl substituent. Exhibits a triclinic crystal structure with intramolecular hydrogen bonds (N–H···O and C–H···Cl), enhancing thermal stability . Molecular weight: 440.69 g/mol, significantly higher than the target compound due to chlorine substituents .

Demonstrated superior cytotoxic activity in antiviral and antibacterial assays compared to simpler propanoic acid derivatives .

Physicochemical Properties

Compound Name Molecular Formula Mass (g/mol) Key Substituents Solubility (Predicted)
Target Compound C₁₉H₂₁NO₆ 359.38 3,4,5-Trimethoxybenzoyl, phenylalanine Low (lipophilic)
(E)-3-(3,4,5-Trimethoxybenzoyl)acrylic acid C₁₃H₁₄O₆ 266.25 Acrylic acid, trimethoxybenzoyl Moderate (polar)
3,4,5-Trimethoxycinnamic acid C₁₂H₁₄O₅ 238.24 Cinnamic acid, trimethoxy Low (crystalline)
Compound 6d C₁₉H₁₅N₃O₂S 349.40 Thiazole, cyanophenyl Moderate (amphiphilic)

Biological Activity

3-Phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H27NO6C_{25}H_{27}NO_6, with a molecular weight of approximately 469.6 g/mol. The compound features a phenyl group and a trimethoxybenzoyl moiety which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amino acids with substituted benzoyl chlorides. The method often employs standard organic synthesis techniques, including coupling reactions and purification processes such as recrystallization or chromatography.

Antimicrobial Activity

Research has shown that derivatives of propanoic acid compounds exhibit varying degrees of antimicrobial activity. For instance, studies have identified that certain structural modifications can enhance the efficacy against specific bacterial strains. A related compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, demonstrated significant antimicrobial properties and promoted plant growth in agricultural applications .

Antioxidant Properties

Antioxidant activity is crucial in preventing oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. In vitro assays indicate that these compounds can effectively reduce oxidative damage in cellular models.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of propanoic acid revealed that certain modifications significantly increased their antibacterial activity against Gram-positive bacteria. The results indicated a correlation between structural features and biological efficacy.
  • Plant Growth Promotion : Another investigation assessed the impact of 3-phenyl derivatives on crop yield and health. The findings indicated enhanced seed yield and oil content in treated rapeseed plants, suggesting potential agricultural applications .

Comparative Analysis of Biological Activities

Compound Activity Type Efficacy Mechanism
This compoundAntimicrobialModerateDisruption of bacterial cell walls
Related Thiazole DerivativeAntimicrobialHighInhibition of protein synthesis
Similar Propanoic Acid DerivativeAntioxidantSignificantFree radical scavenging
Trimethoxybenzoyl CompoundAnti-inflammatoryModerateCytokine modulation

Q & A

Q. What are the recommended synthetic routes for 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a two-step process: (1) coupling 3,4,5-trimethoxybenzoic acid with a phenylalanine derivative using carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond, followed by (2) deprotection of the carboxylic acid group if necessary. Optimize reaction efficiency by:

  • Using anhydrous conditions and catalytic DMAP to enhance coupling yields .
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts .
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C) to confirm the presence of the 3,4,5-trimethoxybenzoyl group and propanoic acid backbone .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns .
  • HPLC-PDA with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational methods aid in the design and optimization of synthesis pathways for this compound?

Methodological Answer: Computational approaches such as density functional theory (DFT) and molecular docking can:

  • Predict reaction transition states to identify energetically favorable pathways .
  • Optimize solvent selection and catalyst interactions using COSMO-RS simulations .
  • Screen derivatives for bioactivity by modeling interactions with target enzymes (e.g., cyclooxygenase or kinase binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Address this by:

  • Standardizing assay protocols (e.g., cell line selection, incubation time, and solvent controls) .
  • Validating compound stability under experimental conditions using LC-MS to detect degradation products .
  • Performing dose-response curves with positive controls (e.g., NSAIDs for anti-inflammatory assays) to ensure reproducibility .

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Synthesize analogs with modifications to the phenyl ring (e.g., substituent position/methoxy group removal) and assess their bioactivity .
  • Use 3D-QSAR models (e.g., CoMFA or CoMSIA) to correlate structural features with activity trends .
  • Conduct competitive binding assays or enzyme inhibition studies to identify critical functional groups .

Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Optimize reactor design (e.g., continuous flow systems) to enhance heat/mass transfer and reduce batch variability .
  • Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Conduct stability studies (thermal, pH, and light exposure) to identify degradation pathways and refine storage conditions .

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